tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1935433-94-5
VCID: VC11482434
InChI: InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-7-15-9(8-14)4-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16)
SMILES:
Molecular Formula: C12H21N3O3
Molecular Weight: 255.31 g/mol

tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate

CAS No.: 1935433-94-5

Cat. No.: VC11482434

Molecular Formula: C12H21N3O3

Molecular Weight: 255.31 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate - 1935433-94-5

Specification

CAS No. 1935433-94-5
Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
IUPAC Name tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate
Standard InChI InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-7-15-9(8-14)4-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16)
Standard InChI Key FDLSFQJSNYBLEU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN2C(C1)CCNC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic system comprising a pyrimidine ring fused to a piperazine moiety, with a tert-butyl carbamate group at the 2-position and a ketone at the 6-position. The IUPAC name, tert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate, reflects this arrangement. Key structural attributes include:

  • Fused Ring System: The pyrimido[1,6-a]piperazine core introduces rigidity and stereochemical complexity, which can influence binding affinity in drug-target interactions.

  • Functional Groups: The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, while the ketone provides a site for further derivatization .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1935433-94-5
Molecular FormulaC12H21N3O3\text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight255.31 g/mol
IUPAC Nametert-butyl 6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrazino[1,2-c]pyrimidine-2-carboxylate
SMILES NotationCC(C)(C)OC(=O)N1CCN2C(C1)CCNC2=O
Purity≥95%

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate typically involves multi-step organic reactions, leveraging both cyclization and protection-deprotection strategies. A generalized pathway includes:

  • Ring Formation: Condensation of a diamine with a carbonyl-containing precursor to construct the pyrimido-piperazine scaffold.

  • Boc Protection: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Oxidation: Installation of the 6-oxo group through controlled oxidation, often using reagents like potassium permanganate or ruthenium catalysts.

Optimized Reaction Conditions

While detailed procedures remain proprietary, analogous syntheses (e.g., for CAS 1421065-63-5) suggest that:

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for Boc protection steps .

  • Temperature: Reactions often proceed at ambient temperature (20–25°C) to minimize side products .

  • Yield: Reported yields for similar compounds reach 80%, though scalability challenges persist .

Drug NameTargetStructural Feature
AripiprazoleDopamine D2 receptorSubstituted piperazine
SitagliptinDPP-4 enzymeFluorinated piperazine
This CompoundUnder investigationPyrimido-piperazine scaffold

Material Science Applications

Polymer Chemistry

The Boc-protected amine in tert-butyl 6-oxo-octahydro-1H-pyrimido[1,6-a]piperazine-2-carboxylate serves as a latent reactive site, enabling its use in:

  • Coordination Polymers: As a ligand for metal-organic frameworks (MOFs) due to nitrogen-rich cavities.

  • Thermoset Resins: Cross-linking agent in epoxy systems, enhancing thermal stability.

Catalysis

The ketone moiety may act as a ligand anchor in asymmetric catalysis, though experimental validation is pending.

Hazard StatementPrecautionary Measure
H302Avoid ingestion
H315Wear gloves
H319Use eye protection

Future Directions

Research Priorities

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.

  • Material Characterization: Assess thermal stability and ligand efficacy in MOF synthesis.

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